molecular formula C8H13N3O2 B10907447 1-ethyl-4-nitro-5-(propan-2-yl)-1H-pyrazole

1-ethyl-4-nitro-5-(propan-2-yl)-1H-pyrazole

Cat. No.: B10907447
M. Wt: 183.21 g/mol
InChI Key: OTFYXXGQZCTFOM-UHFFFAOYSA-N
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Description

1-ethyl-4-nitro-5-(propan-2-yl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of an ethyl group at the first position, a nitro group at the fourth position, and an isopropyl group at the fifth position of the pyrazole ring. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-nitro-5-(propan-2-yl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of Substituents: The ethyl, nitro, and isopropyl groups are introduced through various substitution reactions. For instance, nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Final Purification: The synthesized compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, cost, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-nitro-5-(propan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

1-ethyl-4-nitro-5-(propan-2-yl)-1H-pyrazole has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: The compound’s derivatives are investigated for their potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: In industrial applications, the compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-4-nitro-5-(propan-2-yl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethyl and isopropyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within the organism.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-4-nitro-1H-pyrazole: Lacks the isopropyl group at the fifth position.

    4-nitro-5-(propan-2-yl)-1H-pyrazole: Lacks the ethyl group at the first position.

    1-ethyl-5-(propan-2-yl)-1H-pyrazole: Lacks the nitro group at the fourth position.

Uniqueness

1-ethyl-4-nitro-5-(propan-2-yl)-1H-pyrazole is unique due to the specific combination of substituents on the pyrazole ring. This unique structure imparts distinct chemical and physical properties, influencing its reactivity, biological activity, and potential applications. The presence of both electron-withdrawing (nitro) and electron-donating (ethyl and isopropyl) groups creates a balance that can be exploited in various chemical and biological contexts.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

1-ethyl-4-nitro-5-propan-2-ylpyrazole

InChI

InChI=1S/C8H13N3O2/c1-4-10-8(6(2)3)7(5-9-10)11(12)13/h5-6H,4H2,1-3H3

InChI Key

OTFYXXGQZCTFOM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])C(C)C

Origin of Product

United States

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